molecular formula C7H6BrF3N2 B13052651 (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13052651
M. Wt: 255.03 g/mol
InChI Key: UFBHWOBUIDZYGL-LURJTMIESA-N
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Description

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a bromopyridine moiety attached to a trifluoroethanamine structure

Preparation Methods

The synthesis of (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and 2,2,2-trifluoroethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of bromopyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The trifluoroethanamine group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:

    (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: This compound also contains a bromopyridine moiety but differs in its overall structure and applications.

    (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: Another bromopyridine derivative with distinct chemical properties and uses.

The uniqueness of this compound lies in its trifluoroethanamine group, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

UFBHWOBUIDZYGL-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)N

Origin of Product

United States

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